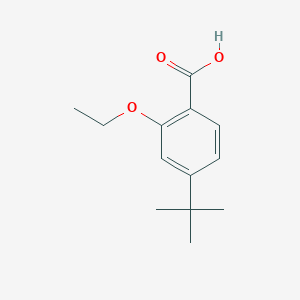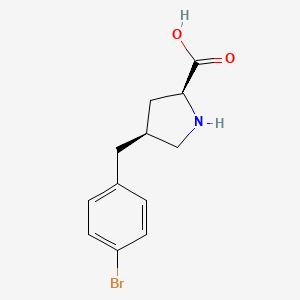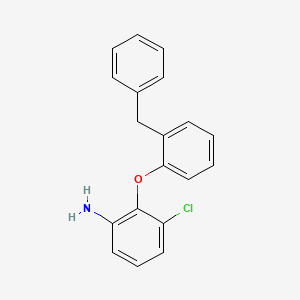
2-(2-Benzylphenoxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzylphenoxy)-3-chloroaniline (2-BP-3CA) is an aniline-based compound that has been studied for its potential applications in a variety of fields. It is a member of the benzylphenoxy family of compounds, which are known for their ability to be used in a variety of synthetic reactions and for their potential applications in the pharmaceutical and biotechnology industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anticancer Activity : Derivatives of 2-aminobenzophenones, synthesized through acylation of para-chloroaniline, have shown potential anticancer activity. The presence of a chlorine atom in the aromatic ring enhances biological activity, suggesting that structurally similar compounds like "2-(2-Benzylphenoxy)-3-chloroaniline" may also exhibit significant biological properties (Cortez-Maya et al., 2012).
Antimicrobial Activity : Azo-pyrazoline derivatives synthesized from 2-chloroaniline have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, indicating the potential of chloroaniline derivatives in developing new antimicrobial agents (Hawaiz & Samad, 2012).
Chemical Properties and Sensing Applications
Electrical Conductivity and Gas Sensing : Methanesulfonic acid-doped poly(2-chloroaniline) exhibits good electrical conductivity and shows promise as a sensing material for ammonia gas, demonstrating the utility of chloroaniline derivatives in sensor development (Pandule et al., 2016).
Oxidation Mechanisms and Environmental Applications : The reactivity of ferrate(VI) with phenolic compounds, including the degradation of chlorophenols, provides insights into the environmental applications of similar compounds for water treatment and pollution remediation (Chen et al., 2019).
Fluorescence Probes : Novel synthetic benzophenone analogues, including those derived from chloroaniline, have been developed as fluorescence probes for detecting reactive oxygen species, showcasing the application of such compounds in biological and chemical detection systems (Setsukinai et al., 2003).
Eigenschaften
IUPAC Name |
2-(2-benzylphenoxy)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-16-10-6-11-17(21)19(16)22-18-12-5-4-9-15(18)13-14-7-2-1-3-8-14/h1-12H,13,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYOKVMOFPVMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=CC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylphenoxy)-3-chloroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

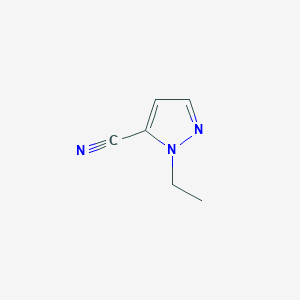
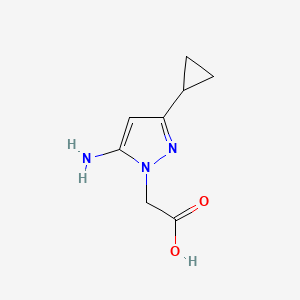
![1-methyl-1H-furo[3,4-c]pyrazole-4,6-dione](/img/structure/B1344993.png)
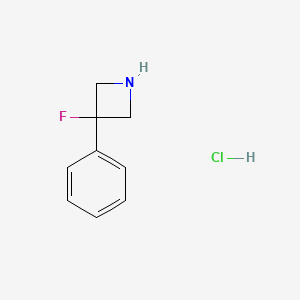
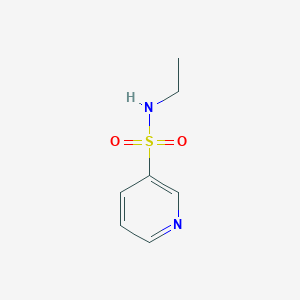
![3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine](/img/structure/B1345004.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
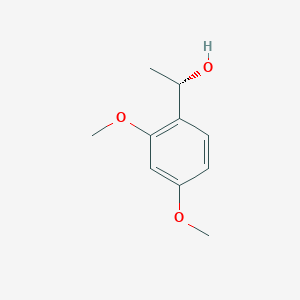
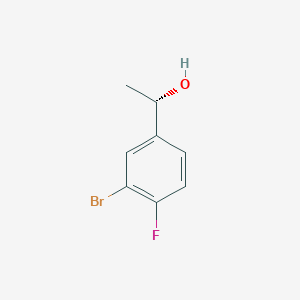
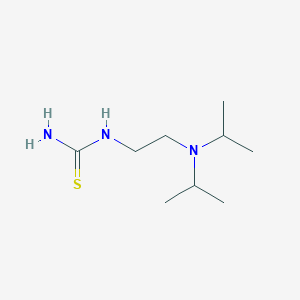
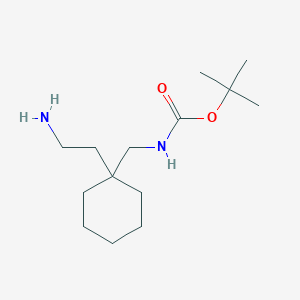
![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)
